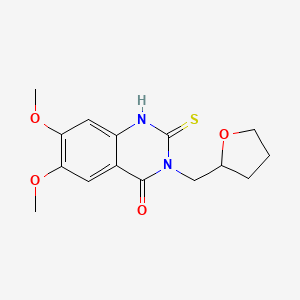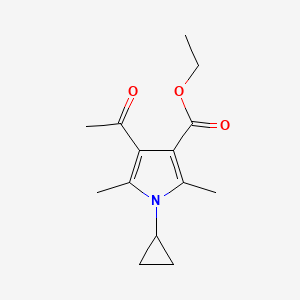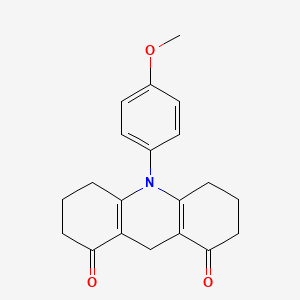
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and X-ray crystal structure of acridinedione derivatives, including the specified compound, have been extensively studied. Kour et al. (2014) synthesized two acridinedione derivatives and determined their crystal structures, noting the adoption of boat and sofa conformations for the 1,4-dihydropyridine (DHP) and dione rings, respectively. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Kour et al., 2014).
Chemical Properties and Applications
Several studies have explored the unique chemical properties of acridinedione derivatives. For example, Pyrko (2021) demonstrated the use of a 10-hydroxydecahydroacridine-1,8-dione derivative as an acid-base titration indicator. This environmentally friendly synthesis offers potential applications in analytical chemistry, highlighting the versatility of acridinedione derivatives in scientific research (Pyrko, 2021).
Potential Medicinal Applications
Research on acridinedione derivatives also extends to potential medicinal applications. Singh et al. (2020) synthesized new acridinedione compounds and tested them as corrosion inhibitors, indicating their protective efficacy for N80 steel in acidic environments. This study suggests the broader applicability of acridinedione derivatives in materials science and corrosion protection (Singh et al., 2020).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of acridinedione derivatives have been a focus of several studies. Retnosari et al. (2021) synthesized vanillin derivative compounds, including acridinedione derivatives, and evaluated their antibacterial activity against various bacteria. The study found significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Retnosari et al., 2021).
Propiedades
Nombre del producto |
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
|---|---|
Fórmula molecular |
C20H21NO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
10-(4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C20H21NO3/c1-24-14-10-8-13(9-11-14)21-17-4-2-6-19(22)15(17)12-16-18(21)5-3-7-20(16)23/h8-11H,2-7,12H2,1H3 |
Clave InChI |
DAYLYXGTFXGDOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(CC4=C2CCCC4=O)C(=O)CCC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)
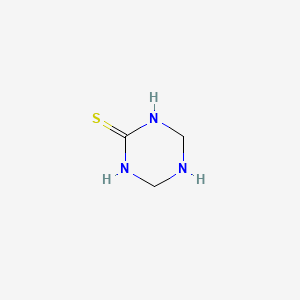
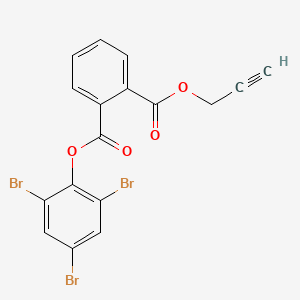
![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)
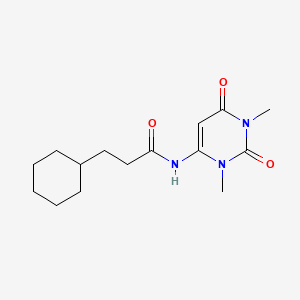
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)
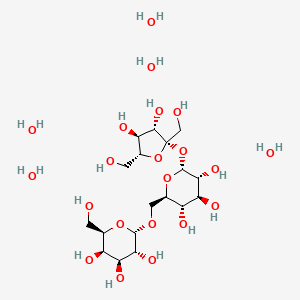
![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)
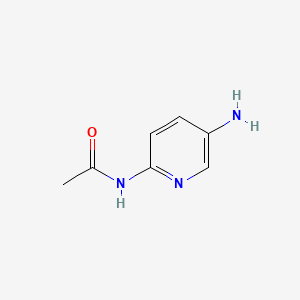
![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)
